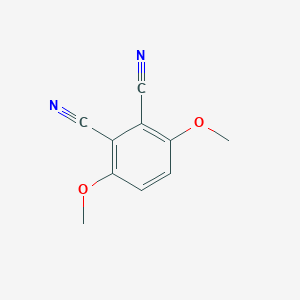
(4-Methoxy-phenyl)-phenylamino-acetonitrile
Descripción general
Descripción
(4-Methoxy-phenyl)-phenylamino-acetonitrile, also known as MPAA, is a chemical compound that has been widely used in scientific research. It is a member of the acetonitrile family, which is commonly used in organic synthesis and in the preparation of pharmaceuticals. MPAA has been found to have various biochemical and physiological effects, making it an important compound in the field of biomedical research.
Mecanismo De Acción
The mechanism of action of (4-Methoxy-phenyl)-phenylamino-acetonitrile is not fully understood. However, it has been found to inhibit the activity of certain enzymes, such as protein kinases. This inhibition leads to a decrease in the phosphorylation of proteins, which can affect various cellular processes. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been found to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
(4-Methoxy-phenyl)-phenylamino-acetonitrile has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of protein kinases, which play important roles in cellular signaling pathways. This inhibition can affect various cellular processes, including cell proliferation, differentiation, and apoptosis. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been found to have anti-inflammatory and analgesic properties, which may be due to its ability to inhibit the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Methoxy-phenyl)-phenylamino-acetonitrile has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. It has also been found to have various biochemical and physiological effects, making it an important compound in the field of biomedical research. However, (4-Methoxy-phenyl)-phenylamino-acetonitrile also has some limitations. It can be toxic at high concentrations, which can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research involving (4-Methoxy-phenyl)-phenylamino-acetonitrile. One direction is to further investigate its mechanism of action, in order to better understand its effects on cellular processes. Another direction is to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. In addition, (4-Methoxy-phenyl)-phenylamino-acetonitrile can be used as a building block for the synthesis of new molecules, which can have a wide range of applications in the field of biomedical research.
Métodos De Síntesis
The synthesis of (4-Methoxy-phenyl)-phenylamino-acetonitrile involves the reaction of 4-methoxyaniline and benzyl cyanide in the presence of a catalyst, such as palladium on carbon or copper(I) iodide. The reaction takes place in a solvent, such as ethanol or methanol, and is carried out under reflux conditions. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
(4-Methoxy-phenyl)-phenylamino-acetonitrile has been extensively used in scientific research as a building block for the synthesis of various molecules. It has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. (4-Methoxy-phenyl)-phenylamino-acetonitrile has also been used in the synthesis of compounds that have anti-inflammatory and analgesic properties. In addition, (4-Methoxy-phenyl)-phenylamino-acetonitrile has been used in the synthesis of fluorescent dyes, which are used in imaging studies.
Propiedades
IUPAC Name |
2-anilino-2-(4-methoxyphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-18-14-9-7-12(8-10-14)15(11-16)17-13-5-3-2-4-6-13/h2-10,15,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDYMQCJISFSMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70302967 | |
| Record name | (4-Methoxy-phenyl)-phenylamino-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-phenyl)-phenylamino-acetonitrile | |
CAS RN |
15190-69-9 | |
| Record name | NSC155545 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155545 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Methoxy-phenyl)-phenylamino-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70302967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)


